N-Acetyl-L-tyrosine ethyl ester monohydrate

説明

N-Acetyl-L-tyrosine ethyl ester monohydrate is an N-terminal and C-terminal protected L-tyrosine . It is used in crosslinking studies and as a substrate for the detection, differentiation, and characterization of various proteases and esterases .

Molecular Structure Analysis

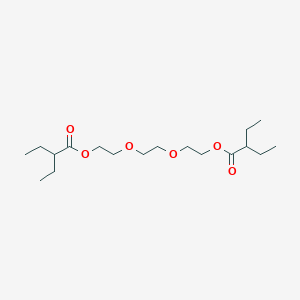

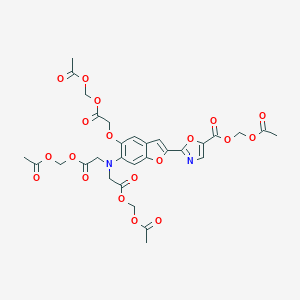

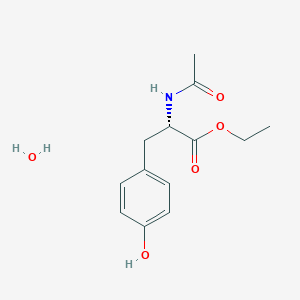

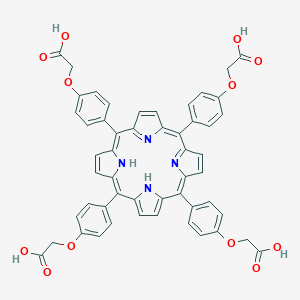

The empirical formula of N-Acetyl-L-tyrosine ethyl ester monohydrate is C13H17NO4·H2O . The molecular weight is 269.29 . The SMILES string is CCOC(=O)C@Hcc1)NC©=O .Chemical Reactions Analysis

N-Acetyl-L-tyrosine ethyl ester monohydrate has been used as a substrate in transesterification reactions with 1 M propan-1-ol catalyzed by Carlsberg protease protein-coated microcrystals (PCMC). It has also been used to test the performance of subtilisin Carlsberg protein-coated microcrystals (PCMC) and as a substrate for cross-linked crystals (CLECs) of subtilisin activity screening .Physical And Chemical Properties Analysis

N-Acetyl-L-tyrosine ethyl ester monohydrate is a white powder . It has an assay of ≥98% . The storage temperature is −20°C . The optical activity is [α]20/D +24.1°, c = 1 in ethanol .科学的研究の応用

Protease and Esterase Characterization

N-Acetyl-L-tyrosine ethyl ester monohydrate is often used as a substrate for the detection, differentiation, and characterization of various proteases and esterases . These enzymes play crucial roles in numerous biological processes, including digestion, immune response, and cell signaling. By studying how these enzymes interact with N-Acetyl-L-tyrosine ethyl ester, researchers can gain insights into their function and regulation.

Crosslinking Studies

This compound is an N-terminal and C-terminal protected L-tyrosine that is used in crosslinking studies . Crosslinking is a process where atoms or particles are linked together by a bond, forming a larger structure. This technique is often used in polymer science to create materials with desired properties, and in biochemistry to study the interactions between proteins.

Transesterification Reactions

N-Acetyl-L-tyrosine ethyl ester monohydrate has been used as a substrate in transesterification reactions . Transesterification is a chemical reaction that involves the exchange of an ester group with an alcohol. This reaction is commonly used in the production of biodiesel.

Protein-Coated Microcrystals (PCMC)

This compound has been used to test the performance of subtilisin Carlsberg protein-coated microcrystals (PCMC) . PCMCs are a type of enzyme immobilization technique that can enhance the stability and reusability of enzymes, making them more suitable for industrial applications.

Cross-Linked Enzyme Crystals (CLECs)

N-Acetyl-L-tyrosine ethyl ester monohydrate has been used as a substrate for cross-linked enzyme crystals (CLECs) of subtilisin activity screening . CLECs are another type of enzyme immobilization technique that can improve the operational stability of enzymes.

Biochemical and Physiological Actions

N-Acetyl-L-tyrosine ethyl ester monohydrate is involved in various biochemical and physiological actions . For example, it can be used to study the metabolism of tyrosine, an amino acid that plays a key role in protein synthesis.

Safety and Hazards

特性

IUPAC Name |

ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.H2O/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10;/h4-7,12,16H,3,8H2,1-2H3,(H,14,15);1H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAVLHZJMWEYTA-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-L-tyrosine ethyl ester monohydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of N-Acetyl-L-tyrosine ethyl ester monohydrate?

A1: N-Acetyl-L-tyrosine ethyl ester monohydrate is an organic compound with the molecular formula C13H17NO4·H2O [, ]. Its crystal structure has been determined and refined through X-ray diffraction studies [, ]. These studies revealed its orthorhombic crystal system and space group P212121 [3, 6].

Q2: How is N-Acetyl-L-tyrosine ethyl ester monohydrate used in enzyme studies?

A2: N-Acetyl-L-tyrosine ethyl ester monohydrate serves as a substrate for assessing the activity of various enzymes, particularly proteases. Research using Monopterus albus protease demonstrated that this enzyme did not show activity against N-Acetyl-L-tyrosine ethyl ester monohydrate, suggesting it does not possess chymotrypsin-like activity []. Similarly, it is used in characterizing the activity of carboxypeptidase Y, where researchers observed burst kinetics during its hydrolysis, indicating the formation of an acyl-enzyme intermediate [].

Q3: What insights have been gained from charge density studies on N-Acetyl-L-tyrosine ethyl ester monohydrate?

A3: High-resolution X-ray diffraction data collected using a CCD area detector allowed for a detailed analysis of the electron density distribution in N-Acetyl-L-tyrosine ethyl ester monohydrate crystals []. This study confirmed the effectiveness of area detectors in performing complex charge density studies, enabling a deeper understanding of the compound's electronic structure and properties [].

Q4: Have any studies investigated the impact of N-Acetyl-L-tyrosine ethyl ester monohydrate on bacterial growth?

A4: Research on the Vibrio harveyi YgjD protein, a glycopeptidase homologue, revealed its protease activity by using N-Acetyl-L-tyrosine ethyl ester monohydrate (ATEE) as a substrate []. Interestingly, the addition of purified YgjD to V. harveyi cultures enhanced bacterial growth, suggesting a potential link between YgjD protease activity and bacterial survival [].

Q5: Are there any known applications of N-Acetyl-L-tyrosine ethyl ester monohydrate beyond its use as an enzyme substrate?

A5: While primarily known as an enzyme substrate, the structural information obtained from studies on N-Acetyl-L-tyrosine ethyl ester monohydrate contributes to a broader understanding of protected L-tyrosine derivatives []. This knowledge can be applied in various research fields, including peptide synthesis and the development of new materials with tailored properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)